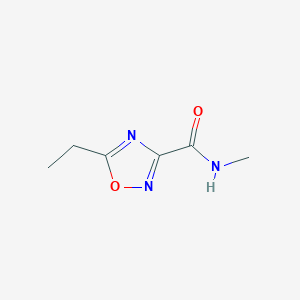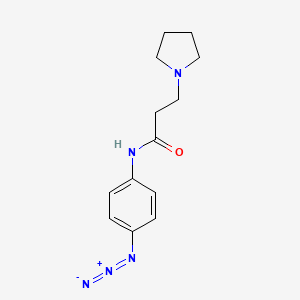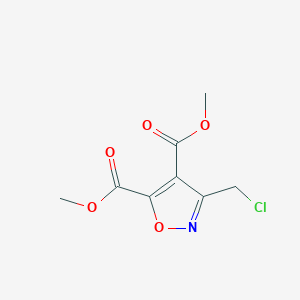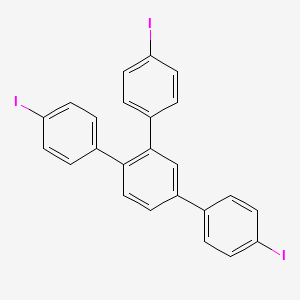
(6R)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group at the 6th position and a tert-butyl group at the 4th position of the morpholine ring. Morpholine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one typically involves the reaction of 4-tert-butylmorpholine with 4-bromobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography and crystallization further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6R)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxyl or oxide derivatives.
Reduction: Formation of phenyl derivatives or other reduced forms.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6R)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (6R)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The bromophenyl group and the morpholine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-phenylamino-quinazolin-6-yl-amides: These compounds share structural similarities with (6R)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one and are known for their kinase inhibitory activity.
6-aminoisoquinoline compounds: These compounds also exhibit biological activities and are used in the treatment of various diseases.
Piperidinone carboxamide azaindane derivatives: These compounds are antagonists of CGRP receptors and have therapeutic applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Número CAS |
920801-97-4 |
|---|---|
Fórmula molecular |
C14H18BrNO2 |
Peso molecular |
312.20 g/mol |
Nombre IUPAC |
(6R)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)16-8-12(18-9-13(16)17)10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
Clave InChI |
TVNHTEJAXBIJJW-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)N1C[C@H](OCC1=O)C2=CC=C(C=C2)Br |
SMILES canónico |
CC(C)(C)N1CC(OCC1=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate](/img/structure/B12619397.png)


![1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene](/img/structure/B12619410.png)

![Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate](/img/structure/B12619424.png)
![N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12619433.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-](/img/structure/B12619442.png)
![6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12619449.png)


![{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane](/img/structure/B12619468.png)


